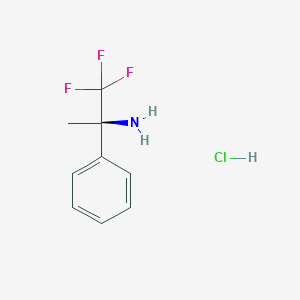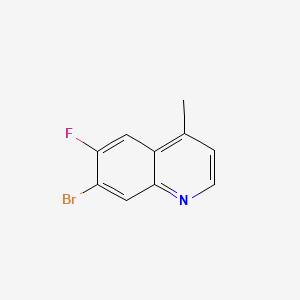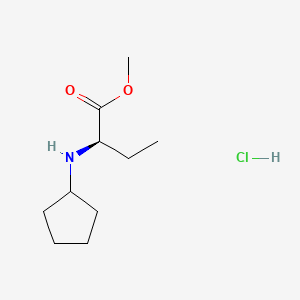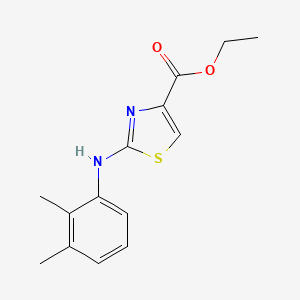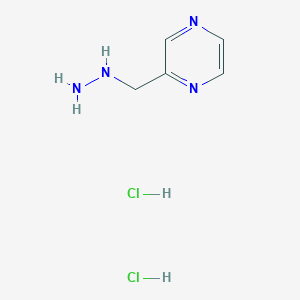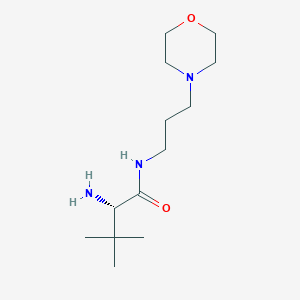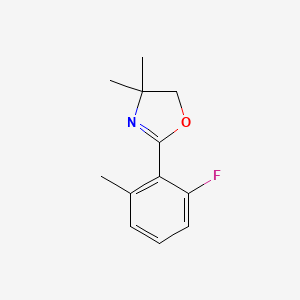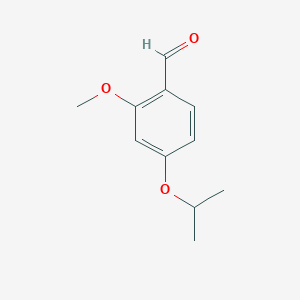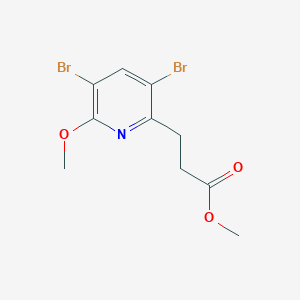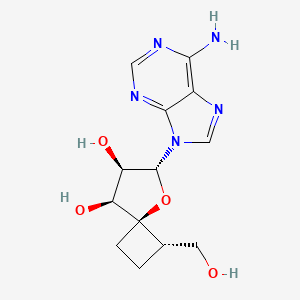
Prmt5-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-10 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This methylation process is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. PRMT5 is implicated in the progression of several cancers, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prmt5-IN-10 involves a series of chemical reactions, typically starting with the preparation of key intermediates through multi-step organic synthesis. The specific synthetic route and reaction conditions can vary, but generally involve the use of reagents such as S-adenosyl-L-methionine (SAM) analogs and various catalysts to achieve the desired methylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through chromatography and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Prmt5-IN-10 primarily undergoes methylation reactions, where it transfers methyl groups to arginine residues on target proteins. This process is facilitated by the enzyme PRMT5, which catalyzes the transfer of methyl groups from SAM to the guanidino side chain of arginine .
Common Reagents and Conditions: The common reagents used in these reactions include SAM analogs and various catalysts that facilitate the methylation process. The reactions typically occur under mild conditions, such as physiological pH and temperature, to mimic the natural cellular environment .
Major Products Formed: The major products formed from these reactions are symmetrically dimethylated arginine residues on target proteins. This modification can alter the function and interaction of these proteins, leading to changes in gene expression and other cellular processes .
Applications De Recherche Scientifique
Prmt5-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of arginine methylation and the role of PRMT5 in various cellular processes. In biology, it helps elucidate the function of PRMT5 in gene expression and RNA splicing. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers and other diseases where PRMT5 is implicated .
Mécanisme D'action
Prmt5-IN-10 exerts its effects by inhibiting the activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins that are substrates for PRMT5. The pathways involved in its mechanism of action include the regulation of gene expression and signal transduction .
Comparaison Avec Des Composés Similaires
Prmt5-IN-10 is unique compared to other PRMT5 inhibitors due to its specific binding mechanism and high selectivity for PRMT5. Similar compounds include other PRMT5 inhibitors such as 3039-0164 and Y2431, which also target the methylation activity of PRMT5 but may differ in their binding sites and efficacy .
List of Similar Compounds:- 3039-0164
- Y2431
- PRT382
- Venetoclax (in combination with PRMT5 inhibitors)
These compounds share similar mechanisms of action but may vary in their chemical structure, binding affinity, and therapeutic potential .
Propriétés
Formule moléculaire |
C13H17N5O4 |
|---|---|
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
(3S,4R,6R,7R,8S)-6-(6-aminopurin-9-yl)-3-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol |
InChI |
InChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8+,9-,12+,13+/m0/s1 |
Clé InChI |
ADAQKFIBMRBWOO-OYIYGLERSA-N |
SMILES isomérique |
C1C[C@@]2([C@@H]1CO)[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


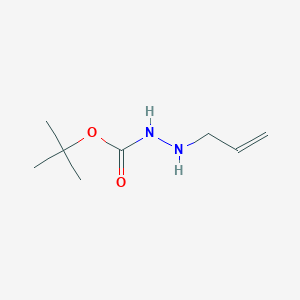
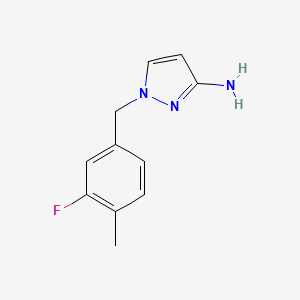
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
